![molecular formula C15H12BrClN2O2 B4735355 N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea](/img/structure/B4735355.png)
N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea
Overview
Description
N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea, also known as BACPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BACPU belongs to the class of urea derivatives and has been extensively studied for its ability to inhibit the growth of cancer cells and bacteria.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is not fully understood. However, it is believed that N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea inhibits the growth of cancer cells and bacteria by disrupting their DNA synthesis and cell division. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has also been shown to possess anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is its potent cytotoxic and antibacterial activity. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is its low solubility in water, which may pose challenges for its administration in vivo.
Future Directions
There are several future directions for N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea in more detail to gain a better understanding of its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea in vivo and to determine its potential toxicity towards normal cells. Finally, N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea may have potential applications in the treatment of other diseases such as inflammatory diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is a promising compound that has potential applications in cancer therapy and antibacterial agents. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has been shown to exhibit potent cytotoxic and antibacterial activity, and its low toxicity towards normal cells makes it a promising candidate for further research. Future research on N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea should focus on optimizing the synthesis method, investigating the mechanism of action, evaluating its efficacy in vivo, and exploring its potential applications in the treatment of other diseases.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has been extensively studied for its potential therapeutic properties. Several studies have reported that N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(20)10-2-5-12(6-3-10)18-15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXUVTHBJQCSJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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